molecular formula C19H21FN4 B1682730 Tecastemizole CAS No. 75970-99-9

Tecastemizole

Cat. No.: B1682730
CAS No.: 75970-99-9
M. Wt: 324.4 g/mol
InChI Key: SFOVDSLXFUGAIV-UHFFFAOYSA-N
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Description

Tecastemizole, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist. Evidence suggests that this and certain other H1 receptor antagonists may possess anti-inflammatory effects.

Biological Activity

Tecastemizole, a major metabolite of astemizole, is primarily known for its role as a potent and selective H1 receptor antagonist. However, emerging research indicates that it possesses significant anti-inflammatory properties that may operate independently of its H1 receptor antagonism. This article explores the biological activity of this compound through various studies, including its effects on allergic inflammation, potential therapeutic applications, and underlying mechanisms.

H1 Receptor Antagonism

This compound's primary mechanism is through the antagonism of H1 receptors, which are involved in mediating allergic responses. Studies have demonstrated that this compound effectively reduces eosinophil recruitment to the lungs in allergic models, indicating its capacity to mitigate allergic inflammation in a dose-dependent manner .

H1 Receptor-Independent Effects

In addition to its receptor-mediated actions, this compound has been shown to exert anti-inflammatory effects that do not rely on H1 receptor antagonism. For instance, it inhibits the expression of endothelial adhesion molecules and reduces leukocyte adhesion to endothelial cells . This suggests that this compound may play a role in modulating late-phase inflammatory responses, which could be beneficial in treating chronic allergic conditions.

Case Studies and Experimental Models

Several studies have employed murine models to investigate the efficacy of this compound in allergic reactions:

  • Murine Model of Allergic Lung Inflammation : this compound significantly inhibited antigen-induced eosinophil recruitment to the lungs, demonstrating its potential as an anti-allergic agent. The combination of this compound with dexamethasone further enhanced this effect, indicating a possible steroid-sparing role .
  • Passive Cutaneous Anaphylaxis (PCA) : In guinea pig models, this compound was found to inhibit plasma extravasation during PCA reactions, suggesting that its effects may also involve acute inflammatory responses mediated by H1 receptors .

Table 1: Summary of Biological Activities of this compound

Study Model Biological Activity Observed Mechanism
MurineInhibition of eosinophil recruitmentH1 receptor-dependent
Guinea PigInhibition of plasma extravasationH1 receptor-dependent
HumanReduction in inflammatory markersH1 receptor-independent

Pharmacokinetics and Biodistribution

A study utilizing fluorine magnetic resonance spectroscopy (MRS) explored the biodistribution of this compound in humans. It was found that after multiple doses, this compound-related moieties were detectable in the liver, with concentrations estimated at approximately 58 micromolar. This study highlights the potential for using MRS as a non-invasive method for studying the pharmacokinetics of mono-fluorinated compounds like this compound .

Properties

CAS No.

75970-99-9

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23)

InChI Key

SFOVDSLXFUGAIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Appearance

Solid powder

Key on ui other cas no.

75970-99-9
75970-64-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75970-64-8 (Hydrobromide)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine
norastemizole
norastemizole hydrobromide
tecastemizole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)-(1-ethoxycarbonyl-piperidin-4-yl)amine (31.5 g, 79.4 mmol) and 48% hydrobromic acid (250 mL). Heat to reflux. After 1.5 hours, cool and evaporate in vacuo to give a residue. Add water and sodium hydroxide (60 g) and extract with chloroform. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to obtain a solid. Collect the solid by filtration and recrystallize from hexane/chloroform to give, after drying, the title compound: mp; 212-215° C.

Synthesis routes and methods II

Procedure details

50 Parts of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide were taken up in water. The free base was liberated with a sodium hydroxide solution 50% and extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was boiled in 2-propanone. The product was filtered off and dried, yielding 17 parts (87.5%) of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine; mp. 215.5° C. (intermediate 90).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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